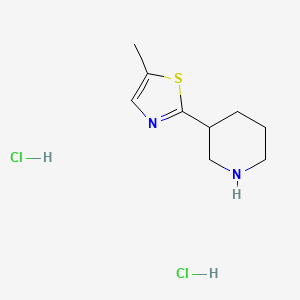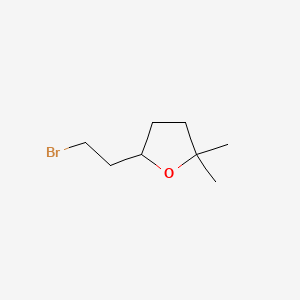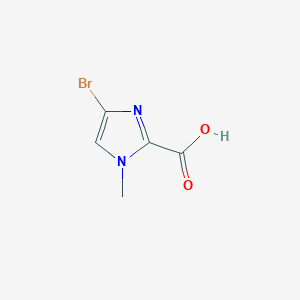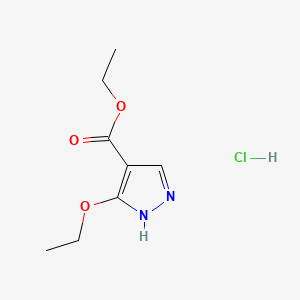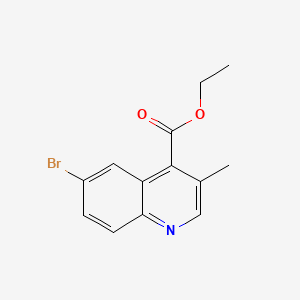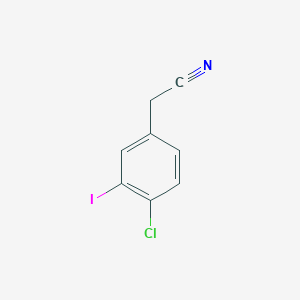
2-(4-Chloro-3-iodophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClIN It is a derivative of acetonitrile, where the hydrogen atoms are substituted with chlorine and iodine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Chloro-3-iodophenyl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with iodine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .
Applications De Recherche Scientifique
2-(4-Chloro-3-iodophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenylacetonitrile: Similar in structure but lacks the chlorine atom.
4-Chlorobenzyl Cyanide: Similar in structure but lacks the iodine atom.
Uniqueness
2-(4-Chloro-3-iodophenyl)acetonitrile is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, making it valuable for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C8H5ClIN |
|---|---|
Poids moléculaire |
277.49 g/mol |
Nom IUPAC |
2-(4-chloro-3-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClIN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 |
Clé InChI |
GOWPRHFLIPWLGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC#N)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


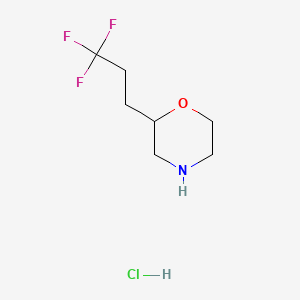

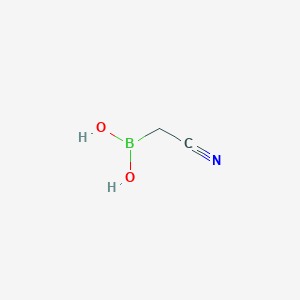
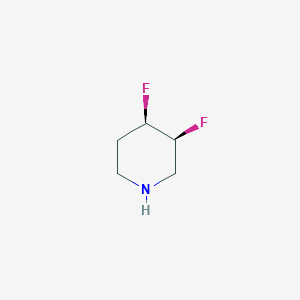
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
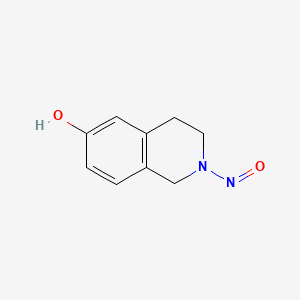
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
